WX-132-18B

Description

Contextualization of Microtubule-Targeting Agents in Academic Research

Microtubules are crucial components of the cytoskeleton, playing a vital role in essential cellular functions such as maintaining cell structure, intracellular transport, and cell division through the formation of the mitotic spindle. frontiersin.org This central role in mitosis makes them a prominent target for the development of anti-cancer drugs. frontiersin.org Microtubule-Targeting Agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death. These agents typically interact with tubulin, the protein subunit of microtubules, at several distinct binding sites, including the taxane (B156437), vinca (B1221190), and colchicine (B1669291) sites. frontiersin.org

While clinically established MTAs are effective, their utility can be hampered by issues such as the development of multidrug resistance. frontiersin.org This challenge has spurred ongoing academic research to discover and develop novel microtubule inhibitors that possess higher activity, lower toxicity, and the ability to overcome existing resistance mechanisms. nih.gov A particular focus has been on agents that bind to the colchicine site, as they can inhibit tubulin assembly and, in some cases, disrupt tumor blood vessels. frontiersin.orgnih.gov

Emergence of WX-132-18B as a Focus of Scholarly Investigation

This compound emerged from this research landscape as a novel structural compound synthesized at the Beijing Institute of Pharmacology and Toxicology. nih.govnih.gov Initial screenings of the compound revealed its potential as a microtubule-targeting agent with high bioactivity in inhibiting the proliferation of tumor cells. nih.gov These promising preliminary findings established this compound as a compound of significant interest, prompting more detailed scholarly investigation into its specific mechanism of action and its potential as an anti-tumor agent. nih.gov

Current Research Landscape and Significance of this compound Studies

The current body of research on this compound has demonstrated that it is a potent microtubule-depolymerizing agent. nih.govoncotarget.com Studies have confirmed that it selectively binds to the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization. nih.govnih.gov This mechanism of action is similar to that of colchicine itself. nih.gov The binding of this compound leads to a reduction in cellular microtubule content in a concentration-dependent manner. nih.govoncotarget.com

The significance of this compound in the field is underscored by its potent biological activity. In vitro studies have shown that it exhibits more potent bioactivity than classic MTAs against a range of human tumor cell lines. nih.govnih.gov Notably, it has demonstrated strong inhibitory effects on taxol-resistant breast cancer cells, highlighting its potential to overcome clinically relevant drug resistance. nih.govoncotarget.com Research has also documented its ability to inhibit the proliferation of human umbilical vein endothelial cells, suggesting anti-angiogenic properties, which were later confirmed by its ability to inhibit the formation of tumor blood vessels in mice. nih.govnih.gov

Cellular studies have revealed that this compound induces effects characteristic of microtubule inhibitors, including cell cycle arrest at the G2/M phase and the triggering of apoptosis. nih.govoncotarget.com Furthermore, investigations have expanded into its use as a molecular imaging probe. A radiolabeled version, [¹¹C]this compound, has been synthesized and evaluated as a potential PET imaging agent for visualizing microtubules, which could aid in the study of neurological disorders where microtubule alterations are implicated. researchgate.net The potent anti-tumor activity, anti-resistance properties, and potential application in diagnostics make this compound a promising compound in ongoing research. nih.govnih.gov

Detailed Research Findings

In Vitro Cytotoxicity of this compound

This compound was tested against a panel of seven human cancer cell lines and human umbilical vein endothelial cells (HUVEC) to determine its anti-proliferative activity. The results, expressed as IC₅₀ values (the concentration required to inhibit cell proliferation by 50%), demonstrated potent activity across all cell lines, with values consistently in the sub-nanomolar range. nih.gov The compound was notably more potent than the reference agents colchicine, vincristine (B1662923), and taxol. nih.gov

| Cell Line | Cancer Type | This compound IC₅₀ (nM) |

|---|---|---|

| A549 | Lung Carcinoma | 0.68 |

| BEL-7402 | Hepatoma | 0.86 |

| BGC-823 | Gastric Carcinoma | 0.74 |

| HCT-116 | Colon Carcinoma | 0.99 |

| KB | Oral Epidermoid Carcinoma | 0.45 |

| MX-1 | Breast Carcinoma | 0.78 |

| MX-1/T | Taxol-Resistant Breast Carcinoma | 0.82 |

| HUVEC | Endothelial Cells | 0.62 |

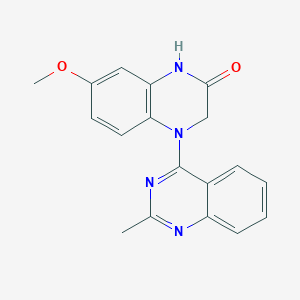

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-(2-methylquinazolin-4-yl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-11-19-14-6-4-3-5-13(14)18(20-11)22-10-17(23)21-15-9-12(24-2)7-8-16(15)22/h3-9H,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTPRSPHFQPOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CC(=O)NC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analog Development of Wx 132 18b

Synthetic Methodologies for WX-132-18B Generation

This compound is a new structural compound that was synthesized at the Beijing Institute of Pharmacology and Toxicology. nih.gov While the detailed step-by-step synthetic methodology for this compound itself is not explicitly detailed in the provided search results, the compound's origin from a specific institute highlights its development through dedicated chemical synthesis efforts. nih.gov

Radiochemical Synthesis of Isotopically Labeled this compound for Research Applications

Radiochemical synthesis is essential for creating labeled versions of compounds, enabling their use in imaging and tracking studies. d-nb.inforsc.org Specifically, carbon-11 (B1219553) ([¹¹C]) is a widely used radioisotope for labeling bioactive molecules for Positron Emission Tomography (PET) imaging due to its ease of incorporation without significantly altering biological activity. researchgate.net

The radiosynthesis of [¹¹C]this compound has been reported, indicating its utility as a microtubule PET imaging agent. researchgate.netdntb.gov.uaresearchgate.net This involves incorporating the carbon-11 isotope into the this compound structure. researchgate.net

[¹¹C]this compound Radiosynthesis Techniques

The radiosynthesis of [¹¹C]this compound has been successfully performed. researchgate.net This process typically involves the use of carbon-11 precursors, such as [¹¹C]CH₃OTf, which is a common methylating agent in [¹¹C]-labeling. researchgate.netnih.govnih.gov The synthesis and initial in vivo evaluations of [¹¹C]this compound as a microtubule PET imaging agent have been documented. researchgate.netdntb.gov.uaresearchgate.net Radiochemical synthesis procedures often involve automated modules to ensure efficiency and reliability. researchgate.netnih.govmdpi.com Quality control methods, such as HPLC coupled with a radiodetector and UV detector, are used to assess the radiochemical and chemical purity of the synthesized radiotracer. d-nb.infoacs.org

Exploration of this compound Analogs and Derivative Chemistry

The exploration of analogs and derivatives of this compound is a key area of research aimed at discovering compounds with potentially improved potency, selectivity, or pharmacological properties. While specific this compound analogs are not extensively detailed in the provided results beyond its classification as a stilbene (B7821643) derivative biosynth.com and a novel structural compound nih.govdp.tech, the broader context of developing microtubule inhibitors involves the synthesis and evaluation of various structural classes. For instance, studies on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and their tetrahydro-2-oxopyrimidin-1(2H)-yl analogues (PPB-SOs) demonstrate the systematic investigation of structural modifications to identify potent antiproliferative agents targeting the colchicine-binding site on tubulin. researchgate.netacs.org Similarly, research on chromene analogs and noscapine (B1679977) analogs highlights the ongoing efforts in creating novel microtubule-targeting drugs through chemical synthesis and modification. oncotarget.comoncotarget.comoncotarget.com

Structure-Activity Relationship (SAR) Studies in this compound Chemical Development

Structure-Activity Relationship (SAR) studies are fundamental in chemical development to understand how structural changes in a compound affect its biological activity. nih.govdp.techresearchgate.netacs.orgmdpi.comdndi.org For this compound, SAR studies are relevant to its development as a microtubule inhibitor. nih.govresearchgate.net These studies aim to identify key structural features responsible for the desired activity. wakehealth.edu

Molecular Mechanism of Action of Wx 132 18b at the Tubulin Level

Tubulin Binding Site Characterization of WX-132-18B

Studies have been conducted to pinpoint the specific binding location of this compound on the tubulin protein, revealing a selective interaction with one of the major known binding sites for microtubule inhibitors.

The interaction of this compound with tubulin is distinct from that of vinca (B1221190) alkaloids, which bind at the vinblastine (B1199706) site. nih.govnih.govoncotarget.com A competitive binding assay using a fluorescent analog of vinblastine, BODIPY FL-vinblastine, demonstrated this differentiation. nih.gov In the assay, the established vinblastine-site binder vincristine (B1662923) dose-dependently decreased the fluorescence of the BODIPY FL-vinblastine-tubulin complex, with an IC₅₀ value of 6.97±1.61 μM. nih.gov In contrast, neither colchicine (B1669291) nor this compound showed a similar dose-dependent decrease in fluorescence, with this compound only slightly inhibiting fluorescence at a high concentration of 30 μM. nih.gov This indicates that this compound does not effectively compete for the vinblastine-binding site. nih.gov

| Compound | Effect on BODIPY FL-vinblastine-tubulin Complex Fluorescence | IC₅₀ Value (μM) |

|---|---|---|

| Vincristine | Dose-dependent decrease | 6.97 ± 1.61 |

| Colchicine | No significant dose-dependent decrease | Not Applicable |

| This compound | Slight inhibition only at high concentration (30 μM) | Not Applicable |

This compound-Induced Microtubule Dynamics Alterations

By binding to tubulin, this compound actively disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for proper cell function.

Treatment with this compound leads to visible changes in the cellular microtubule network. nih.gov Studies have shown that the compound induces the formation of microtubule debris and causes a reduction in the total cellular microtubule content. nih.gov This alteration of microtubule morphology is a direct consequence of the compound's depolymerizing activity. nih.gov

Enzymatic Interactions and Tubulin Proteolysis Studies with this compound

Enzymatic studies provide further evidence for the specific binding site of this compound on tubulin. nih.gov When tubulin is treated with the enzyme trypsin, the pattern of cleavage products can reveal which binding sites are occupied. nih.gov In these studies, tubulin treated with this compound showed patterns of proteolysis that were similar to those observed with colchicine. nih.gov Specifically, the electrophoresis band spectrum for this compound was similar to that of colchicine, both presenting an enhanced β-colchicine band, which is a known cleavage product related to the colchicine site. nih.gov This contrasts with the pattern seen with vincristine, where the vincristine-tubulin complex did not display the β-colchicine band. nih.gov These results from tubulin proteolysis studies confirm that this compound binds to the colchicine-binding site rather than the vinblastine-binding site of tubulin. nih.gov

| Compound | Presence of β-colchicine Band | Inferred Binding Site |

|---|---|---|

| This compound | Enhanced | Colchicine Site |

| Colchicine | Enhanced | Colchicine Site |

| Vincristine | Absent | Vinblastine Site |

Impact on Tubulin Enzymatic Hydrolysates

The binding of different ligands to tubulin can induce conformational changes that alter its susceptibility to enzymatic digestion. This principle is utilized to characterize the binding site of novel compounds. When tubulin is subjected to enzymatic hydrolysis, the pattern of resulting peptide fragments can be analyzed. The binding of a compound to a specific site, such as the colchicine or vincristine site, can protect certain cleavage sites or expose new ones, leading to a unique fragmentation pattern. nih.gov

In studies investigating this compound, its effect on the enzymatic hydrolysates of tubulin was compared to that of known microtubule-inhibiting agents, colchicine and vincristine. These compounds are known to bind to different sites on tubulin. nih.gov The results from SDS polyacrylamide gel electrophoresis (SDS-PAGE) of the tubulin enzymatic hydrolysis products demonstrated that this compound produced a pattern of proteolysis that was similar to that observed with colchicine. nih.gov This finding indicates that this compound binds to the colchicine-binding site on tubulin. nih.gov Conversely, the hydrolysis pattern in the presence of this compound was different from that produced with vincristine, suggesting that this compound does not act on the vinblastine-binding site. nih.gov

Limited Proteolysis Assays for Binding Confirmation

Limited proteolysis is a technique used to probe the structure and conformational changes of proteins. In the context of tubulin, this assay helps to confirm the binding of ligands and characterize their binding sites. The assay involves digesting tubulin with a protease, such as trypsin, in the presence and absence of the compound being tested. nih.gov Ligand binding can alter the conformation of tubulin, thereby changing the accessibility of protease cleavage sites and resulting in a different pattern of protein fragments. nih.gov

To further confirm the binding site of this compound, limited proteolysis assays were performed. Tubulin was pre-incubated with either a vehicle control, colchicine, vincristine, or this compound before being digested with trypsin. nih.gov The resulting protein fragments were then separated and visualized. The results showed that tubulin treated with this compound exhibited a proteolysis pattern that was analogous to the pattern produced by colchicine. nih.gov This similarity provides strong evidence that this compound binds at or near the colchicine-binding site on tubulin, thereby inducing a similar conformational state in the protein. nih.gov

Table 1: Summary of Proteolysis Assay Findings

| Compound | Proteolysis Pattern Similarity | Implied Binding Site |

|---|---|---|

| This compound | Similar to Colchicine | Colchicine Site |

| Colchicine | - | Colchicine Site |

| Vincristine | Different from this compound | Vinblastine Site |

Cellular and Subcellular Research on Wx 132 18b Effects in Vitro Models

WX-132-18B Modulation of Cellular Phenotypic Profiles

This compound demonstrates a range of effects on cellular phenotypes that are characteristic of potent anti-tumor compounds. nih.gov Investigations have shown that its activity profile is similar to well-established MIAs, which are known to interfere with microtubule dynamics. nih.govnih.gov The primary cellular responses to this compound in vitro include the arrest of the cell cycle at a critical phase, the activation of apoptotic pathways, alterations in membrane potential and permeability, and the disruption of the cell's redox homeostasis. nih.gov

A hallmark of microtubule inhibitors is their ability to interfere with the formation of the mitotic spindle, a structure essential for cell division. nih.gov This disruption typically leads to an arrest in the G2/M phase of the cell cycle. nih.gov Studies using flow cytometry on A549 human lung carcinoma cells have confirmed that this compound is a potent mitotic blocker. nih.gov

Treatment with this compound resulted in a concentration-dependent arrest of A549 cells at the G2/M phase. nih.gov Notably, a 24-hour treatment with 3 nM this compound caused a significant accumulation of cells in the G2/M phase (74.77 ± 8.47%), a substantial increase compared to the control group (8.68 ± 2.30%). nih.gov The potency of this compound at this low concentration was found to be comparable to that of higher concentrations of classic MIAs. nih.govresearchgate.net

| Treatment (24h) | Concentration | % of Cells in G2/M Phase (Mean ± SD) |

|---|---|---|

| Control (0.1% DMSO) | N/A | 8.68 ± 2.30 |

| This compound | 3 nM | 74.77 ± 8.47 |

| Taxol | 100 nM | Data indicates considerable G2/M arrest |

| Colchicine (B1669291) | 300 nM | Data indicates considerable G2/M arrest |

| Vincristine (B1662923) | 300 nM | Data indicates considerable G2/M arrest |

In addition to halting cell cycle progression, this compound actively induces apoptosis, or programmed cell death, in tumor cells. nih.govnih.gov This effect was observed in A549 cells using flow cytometry with Annexin V-FITC/PI dual-labeling, which showed that this compound induces apoptosis in a concentration-dependent manner after 48 hours of treatment. nih.gov The mechanism is consistent with other MIAs, which can trigger apoptosis through pathways involving the activation of caspases, a family of proteases crucial for executing cell death. nih.gov In vivo data further supports this by showing that this compound treatment leads to a dramatic increase in the expression of caspase 3. nih.gov

Further research into the subcellular effects of this compound has identified its ability to promote nuclear membrane permeability (NMP) and decrease mitochondrial membrane potential (MMP). nih.govnih.gov The increase in NMP is significant as it may represent an additional mechanism for apoptosis induction, potentially by allowing substances that trigger apoptosis to enter the nucleus more freely. nih.gov A reduction in MMP is a critical event in the early stages of apoptosis. nih.gov This loss of potential can lead to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov The capacity of this compound to reduce MMP aligns with its observed profile as a potent inducer of apoptosis. nih.gov

The cellular redox system, which manages reactive oxygen species (ROS), is crucial for cell survival, and its imbalance can lead to cytotoxicity. nih.gov this compound has been shown to disrupt the balance of this system. nih.govnih.gov Specifically, treatment with this compound was found to reduce the levels of Manganese Superoxide Dismutase (MnSOD), a key antioxidant enzyme located in the mitochondria. nih.gov This disruption of redox homeostasis is considered a primary contributor to the cytotoxic effects of this compound and other MIAs. nih.gov

High-Content Imaging-Based Cellular Skeleton Analysis

High-content imaging (HCI) and analysis provide a powerful platform for assessing the multiparametric effects of compounds on cellular morphology and the cytoskeleton. researchgate.netmoleculardevices.com This technology has been employed to visually and quantitatively analyze the impact of this compound on the organization of key cytoskeletal components in A549 cells. nih.govresearchgate.net

Cytoskeleton multiparametric high-content analysis has demonstrated that this compound acts as a microtubule-depolymerizing agent. nih.gov Following a 24-hour treatment, images revealed a significant disruption and reduction of cellular microtubules, an effect similar to that of the microtubule-depolymerizing agents colchicine and vincristine, and opposite to the microtubule-stabilizing effect of taxol. nih.govresearchgate.net

Investigation of this compound on Broader Cellular Signaling Pathways (Targeted Screening)

To investigate the specificity of this compound and to identify other potential mechanisms of action or off-target effects, a targeted screening of its impact on a variety of cellular signaling pathways was conducted. This research aimed to determine if this compound's potent anti-tumor activity was solely a result of its microtubule-depolymerizing action or if it also modulated other key pathways involved in tumor development and progression. nih.gov

Detailed Research Findings

In a significant study, this compound was evaluated against a panel of 22 distinct cellular signaling pathways that are directly or indirectly associated with tumorigenesis. nih.gov The screening was performed using pathway reporter cell lines, a common and effective method for assessing the activation or inhibition of specific signaling cascades. The results of this targeted screening were definitive: this compound was found to have no discernible effect on any of the 22 signaling pathways investigated. nih.gov

This high degree of selectivity is a noteworthy characteristic of the compound. While its profound effects on the cell cycle, leading to arrest in the G2/M phase, and the induction of apoptosis are well-documented, these are considered to be direct consequences of its primary mechanism of action as a microtubule inhibitor. nih.govnih.gov The disruption of the microtubule network is a catastrophic event for a dividing cell, naturally leading to the activation of cell cycle checkpoints and the apoptotic cascade.

The targeted screening data suggests that the potent cytotoxic and anti-proliferative effects of this compound observed in vitro are attributable to its specific action on tubulin, rather than a broader, less-defined interaction with multiple signaling networks. nih.gov This specificity is a desirable trait in a potential therapeutic agent, as it may correlate with a more predictable biological activity.

The following interactive data table summarizes the findings from the targeted screening of this compound against various tumor-associated signaling pathways.

Interactive Data Table: Effect of this compound on 22 Tumor-Associated Signaling Pathways

| No. | Signaling Pathway | Effect of this compound |

| 1 | AP-1 | No Effect |

| 2 | E2F/DP1 | No Effect |

| 3 | E-box/MAX | No Effect |

| 4 | HIF-1α | No Effect |

| 5 | HSE | No Effect |

| 6 | HNF-4 | No Effect |

| 7 | HNF-1 | No Effect |

| 8 | c-Myc/MAX | No Effect |

| 9 | NF-κB | No Effect |

| 10 | NFAT | No Effect |

| 11 | p53/p21 | No Effect |

| 12 | PPRE | No Effect |

| 13 | RAR | No Effect |

| 14 | ROR | No Effect |

| 15 | SRE | No Effect |

| 16 | STAT1 | No Effect |

| 17 | STAT3 | No Effect |

| 18 | TCF/LEF | No Effect |

| 19 | VDR | No Effect |

| 20 | AhR | No Effect |

| 21 | ER | No Effect |

| 22 | GR | No Effect |

Preclinical Pharmacodynamics and Biological Activities of Wx 132 18b Non Human in Vivo Models

Evaluation of WX-132-18B in Murine Xenograft Tumor Models

In vivo pharmacodynamics studies have confirmed that this compound can dose-dependently inhibit the growth of xenograft tumors in mice. oncotarget.comnih.govnih.govdp.techresearchgate.net These evaluations have been conducted in various tumor models, including sarcoma and human lung and gastric cancer xenografts. oncotarget.comnih.govnih.govdp.techresearchgate.net

Studies using S180 sarcoma xenograft models in Kunming (KM) mice have shown that this compound treatment results in significant inhibition of tumor growth. oncotarget.comnih.govaltogenlabs.com For instance, a dose of 1 mg/kg this compound led to a substantial inhibition rate on both tumor volume and tumor weight in S180 xenograft mice. nih.gov The S180 xenograft model, derived from a mouse sarcoma tumor, is often used for initial evaluations of antitumor effects due to its ease of establishment. oncotarget.comaltogenlabs.com

Table 1: Inhibition Rates of this compound on S180 Sarcoma Xenograft Tumors

| Model | Dose (mg/kg) | Inhibition Rate (Tumor Volume) | Inhibition Rate (Tumor Weight) | Statistical Significance (vs. Control) |

| S180 Sarcoma | 1 | 70.06% | 72.62% | P<0.01 |

This compound has also demonstrated potent anti-tumor activity in human lung and gastric cancer xenograft models in nude mice. oncotarget.comnih.govnih.govdp.techresearchgate.net In studies using H460 human non-small lung cancer and BGC-823 human gastric cancer xenografts, this compound dose-dependently inhibited tumor growth. oncotarget.comnih.gov The antitumor effect of this compound at a dose of 1 mg/kg was found to be comparable to that of a significantly higher dose (15 mg/kg) of taxol in both H460 and BGC-823 xenograft models. nih.gov

Table 2: Inhibition Rates of this compound on Human Lung and Gastric Cancer Xenograft Tumors

| Model | Dose (mg/kg) | Inhibition Rate (Tumor Volume) | Inhibition Rate (Tumor Weight) | Statistical Significance (vs. Control) |

| H460 Lung Cancer | 1 | 68.70% | 61.90% | P<0.01 |

| BGC-823 Gastric Cancer | 1 | 76.06% | 77.32% | P<0.01 |

These data clearly suggest that this compound possesses potent anti-tumor activity in vivo across different cancer types. nih.gov

This compound Influence on Tumor Angiogenesis in Preclinical Models

Tumor angiogenesis, the formation of new blood vessels within the tumor, is crucial for tumor growth and metastasis. unil.ch Preclinical studies have investigated the effect of this compound on this process. oncotarget.comnih.govnih.govdp.techresearchgate.net

Assessment of Potential Anti-Resistance Mechanisms in Preclinical Settings

Multidrug resistance is a major challenge in cancer chemotherapy. oncotarget.comspandidos-publications.com Research into this compound has included the assessment of its potential to overcome or circumvent resistance mechanisms observed with other chemotherapeutic agents, particularly those targeting microtubules. oncotarget.comnih.govnih.govresearchgate.netdp.techresearchgate.net

This compound has demonstrated potent inhibitory activity against various human tumor cell lines, including those resistant to taxol (paclitaxel). oncotarget.comnih.govnih.govresearchgate.net Notably, this compound exhibited strong anti-proliferative activity against the taxol-resistant breast cancer cell line MX-1/T in vitro. oncotarget.comnih.govnih.govresearchgate.net Its activity in this resistant cell line was more potent than that of classic MIAs, including taxol. oncotarget.comnih.govnih.govresearchgate.net While in vitro studies suggest potential against taxol resistance, further in vivo studies are needed to fully elucidate its anti-drug resistance properties in a living system. oncotarget.comnih.gov

Table 3: In Vitro Inhibitory Activity (IC50) of this compound and Classic MIAs on MX-1/T Cells

| Compound | IC50 (nM) |

| This compound | 0.45–0.99 |

| Taxol (Paclitaxel) | Higher than this compound |

| Colchicine (B1669291) | Higher than this compound |

| Vincristine (B1662923) | Higher than this compound |

Note: Specific IC50 values for classic MIAs on MX-1/T were not provided in the source snippet, only that they were higher than this compound. oncotarget.comnih.govresearchgate.net

Structural Biology and Computational Modeling of Wx 132 18b Interactions

Molecular Docking Studies of WX-132-18B with Tubulin Complexes

Publicly accessible research has not detailed molecular docking studies for this compound. Such studies are crucial for visualizing the compound's orientation within the colchicine-binding pocket and identifying the non-covalent interactions that stabilize the complex.

Without specific molecular docking results, a definitive list of the key amino acid residues in the tubulin protein that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound cannot be compiled. For other inhibitors of the colchicine (B1669291) site, residues such as Cys241, Leu255, Ala316, and Lys352 are known to be critical for binding, but the specific interaction profile for this compound has not been reported. researchgate.net

Molecular Dynamics Simulations of this compound with Target Proteins

There are no published molecular dynamics (MD) simulation studies that have been performed on the this compound-tubulin complex. MD simulations are instrumental in understanding the stability of the ligand-protein complex over time and observing the dynamic behavior of both the compound and its target protein.

While it is known that colchicine-site inhibitors induce a conformational change in the tubulin dimer, promoting a "bent" state that is incompatible with microtubule assembly, the specific dynamic pathway and subtle conformational adjustments induced by this compound have not been characterized through simulation. acs.orgbohrium.com An analysis of these dynamic mechanisms remains unperformed in available literature.

Advanced computational techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), are often used to calculate the binding free energy of a ligand to its target, providing a theoretical measure of binding affinity. nih.govfrontiersin.org A search of scientific databases reveals no studies that have applied these methodologies to quantify the binding affinity of this compound with tubulin.

Theoretical Approaches to this compound Structure-Function Analysis

Broader theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, which correlate the chemical structure of compounds with their biological activity, have not been published for this compound or its analogues. bohrium.com Such studies would provide valuable insight into the key chemical features of the molecule that are responsible for its potent tubulin-inhibiting function.

Advanced Analytical Methodologies for Wx 132 18b Research

Positron Emission Tomography (PET) Imaging Applications of [11C]WX-132-18B

PET imaging with [11C]this compound, a microtubule imaging agent, allows for the non-invasive visualization and quantification of its distribution and target engagement in living organisms. soton.ac.uk This technique is pivotal in understanding the pharmacokinetics and pharmacodynamics of this compound in preclinical research.

For illustrative purposes, the following table presents representative in vivo microPET data from a study on a similar brain-penetrant microtubule PET ligand, [11C]MPC-6827, in healthy rodents. This data helps to contextualize the expected outcomes of such studies with [11C]this compound.

Representative In Vivo microPET Brain Uptake of a Microtubule PET Ligand ([11C]MPC-6827) in Rodents

| Brain Region | Standardized Uptake Value (SUV) |

|---|---|

| Whole Brain | 1.5 - 2.5 |

| Cortex | 1.8 - 2.8 |

| Hippocampus | 1.6 - 2.6 |

| Striatum | 1.7 - 2.7 |

| Cerebellum | 1.4 - 2.4 |

Note: The data presented is for a related microtubule PET ligand, [11C]MPC-6827, and is intended to be illustrative of the type of data obtained in microPET studies. ucl.ac.ukwashington.edu

Ex vivo biodistribution studies complement in vivo imaging by providing a more detailed and quantitative assessment of radiotracer accumulation in various organs and tissues. Following a PET scan, tissues are harvested, and the radioactivity is measured using a gamma counter. This allows for the calculation of the percentage of the injected dose per gram of tissue (%ID/g).

While specific ex vivo biodistribution data for [11C]this compound is not publicly available, data from a study on the microtubule-based PET radiotracer [11C]MPC-6827 in rats provides a relevant example of the expected distribution profile. nih.gov

Illustrative Ex Vivo Biodistribution of a Microtubule PET Radiotracer ([11C]MPC-6827) in Rats (%ID/g)

| Organ | Control Group (%ID/g ± SD) | Cocaine Self-Administered Group (%ID/g ± SD) |

|---|---|---|

| Brain | 1.49 ± 0.22 | 0.76 ± 0.15 |

| Heart | 1.25 ± 0.18 | 1.10 ± 0.20 |

| Lungs | 2.50 ± 0.45 | 2.30 ± 0.38 |

| Liver | 7.14 ± 1.63 | 6.90 ± 1.50 |

| Kidneys | 8.37 ± 1.78 | 8.10 ± 1.65 |

| Spleen | 3.20 ± 0.55 | 3.00 ± 0.50 |

| Muscle | 0.19 ± 0.07 | 0.18 ± 0.06 |

Note: This data is for the related compound [11C]MPC-6827 and illustrates the expected biodistribution pattern for a microtubule-targeting PET radiotracer. nih.gov

Autoradiography is another powerful ex vivo technique that provides a high-resolution map of the radiotracer's binding sites within tissue sections. For a compound like this compound that targets the colchicine-binding site on tubulin, autoradiography can confirm its specific binding in brain regions with high microtubule density. nih.gov Studies with other colchicine (B1669291) site ligands have shown intense signals in the gray matter of the spinal cord and specific binding in various brain areas. nih.gov

The stability of the radiotracer in vivo is a critical factor for accurate quantification in PET studies. colab.ws For carbon-11 (B1219553) labeled compounds, metabolic degradation can lead to the formation of radiometabolites that may either not cross the blood-brain barrier or exhibit different binding characteristics than the parent compound. For instance, studies with the microtubule-targeting agent [11C]MPC-6827 showed high metabolic stability, with the parent radiotracer being the major constituent (96 ± 2%) in rat plasma 60 minutes post-injection. nih.gov It is essential to perform metabolite analysis of plasma samples to accurately model the input function for quantitative PET studies. The short half-life of carbon-11 (20.4 minutes) also necessitates rapid synthesis and imaging protocols.

Spectroscopic and Chromatographic Techniques for this compound Characterization in Research Contexts

A suite of spectroscopic and chromatographic methods is indispensable for the chemical characterization and purity assessment of this compound and its radiolabeled form.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical and radiochemical purity of this compound. A validated HPLC method is crucial for quality control, ensuring that the compound is free from impurities that could interfere with its biological activity or imaging signal. For radiotracers like [11C]this compound, a radio-HPLC setup with both a UV detector and a radioactivity detector is used to separate the labeled compound from unlabeled precursors and any radiolabeled impurities.

The following table outlines typical HPLC parameters that could be employed for the purity analysis of microtubule inhibitors like this compound.

Typical HPLC Parameters for Purity Assessment of Microtubule Inhibitors

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile (B52724) and water (often with an additive like trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 290 nm) and a radioactivity detector |

| Injection Volume | 10-20 µL |

Note: These are general parameters; specific conditions would need to be optimized for this compound. nih.govnih.gov

Mass spectrometry is a powerful analytical technique used for the structural confirmation of this compound. As a quinazoline (B50416) derivative, its molecular weight and fragmentation pattern can be precisely determined using techniques like electrospray ionization-mass spectrometry (ESI-MS). soton.ac.ukorientjchem.org This is vital for confirming the identity of the synthesized compound and for characterizing any potential metabolites or degradation products. High-resolution mass spectrometry can provide the exact mass, which helps in determining the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to elucidate the structure by analyzing the fragmentation patterns of the parent ion. soton.ac.uk

Biotransformation and Metabolic Research of Wx 132 18b Non Clinical Focus

Non-Clinical Biotransformation Pathways of WX-132-18B

The elucidation of the primary metabolic pathways of this compound is a fundamental step in its preclinical development. Understanding how the compound is chemically altered by metabolic enzymes is crucial for identifying active or inactive metabolites and predicting potential drug-drug interactions. Research in this area would typically involve incubating this compound with liver microsomes or hepatocytes from various preclinical species to identify the major routes of biotransformation. Common metabolic reactions for compounds of similar structural complexity often include oxidation, reduction, hydrolysis, and conjugation.

Identification of Non-Clinical Metabolic Products

The identification of specific metabolic products of this compound is paramount. This process involves the use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to separate and identify the chemical structures of metabolites formed in in vitro and in vivo preclinical studies. Characterizing these metabolites helps to determine if they contribute to the therapeutic efficacy or potential toxicity of the parent compound.

Table 1: Hypothetical Metabolic Products of this compound in Preclinical Models (Note: This table is illustrative as specific data for this compound is not publicly available. It represents the types of metabolites that could be identified in future studies.)

| Metabolite ID | Proposed Biotransformation | Analytical Method | Potential Activity |

| M1 | Hydroxylation | LC-MS/MS | Potentially active or inactive |

| M2 | N-dealkylation | HPLC-QTOF-MS | Likely inactive |

| M3 | Glucuronidation | UPLC-HRMS | Inactive, facilitates excretion |

| M4 | Oxidation | GC-MS | Potentially active or inactive |

In Vitro Metabolic Stability and Enzyme Interaction Studies (Non-Human Derived Systems)

In vitro metabolic stability assays are essential for predicting the in vivo half-life and clearance of a drug candidate. These studies typically involve incubating this compound with liver microsomes or S9 fractions from preclinical species like rats, mice, dogs, and monkeys. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance.

Furthermore, identifying the specific enzymes responsible for the metabolism of this compound is a key objective. This is often achieved through reaction phenotyping studies using a panel of recombinant human cytochrome P450 (CYP) enzymes or by using specific chemical inhibitors of these enzymes in liver microsome incubations. Determining the contribution of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is critical for predicting potential drug-drug interactions.

Table 2: Illustrative In Vitro Metabolic Stability Data for this compound (Note: This table is a template for the type of data that would be generated in such studies, as specific values for this compound are not available.)

| Preclinical Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

Considerations of Species Differences in this compound Biotransformation in Preclinical Models

Significant species differences in drug metabolism are common and can impact the translation of preclinical findings to humans. Therefore, comparative metabolism studies across different animal models are crucial. These studies help in selecting the most appropriate animal model for toxicology and efficacy studies—one whose metabolic profile of this compound most closely resembles that of humans.

Differences in the expression and activity of metabolic enzymes, such as CYP isoforms, between species can lead to variations in the rate of metabolism and the types of metabolites formed. For instance, a metabolite that is major in rats may be minor or absent in dogs or monkeys. Understanding these differences is essential for a comprehensive risk assessment and for accurately predicting the human pharmacokinetic profile of this compound.

Future Research Directions and Emerging Challenges for Wx 132 18b

Addressing Anti-Drug Resistance Mechanisms for WX-132-18B in Preclinical Studies

A significant challenge in cancer therapy is the development of drug resistance. This compound has shown promising anti-drug resistance properties in preclinical settings, particularly against taxol-resistant breast cancer cells. nih.govoncotarget.com Future research needs to delve deeper into the specific mechanisms by which this compound overcomes or circumvents common resistance pathways. This includes investigating its interaction with efflux transporters like P-glycoprotein (P-gp), which are known to confer multidrug resistance to many chemotherapy agents, including some microtubule-targeting drugs like colchicine (B1669291). researchgate.netfrontiersin.org Understanding these mechanisms at a molecular level is crucial for optimizing its therapeutic application and potentially developing strategies to enhance its efficacy in resistant tumors. Preclinical studies should focus on identifying biomarkers that predict sensitivity or resistance to this compound, which could help in patient stratification in future clinical trials.

Exploration of this compound in Novel Therapeutic Strategies (e.g., Antibody-Drug Conjugates)

The potent cytotoxic activity of this compound and its specific binding to the colchicine site make it an attractive candidate for incorporation into novel therapeutic strategies, such as Antibody-Drug Conjugates (ADCs). ADCs combine the targeting specificity of a monoclonal antibody with the cytotoxic power of a payload drug, allowing for targeted delivery of the therapeutic agent to cancer cells while minimizing systemic toxicity. researchgate.netexplorationpub.comoncotarget.commdpi.combinasss.sa.cr Exploring this compound as a payload in ADCs could enhance its therapeutic index and expand its applicability to a wider range of cancers expressing specific target antigens. Future research should focus on identifying suitable antibodies, developing stable linker technologies, and evaluating the efficacy and safety of this compound-based ADCs in preclinical models.

Advancements in Microtubule Imaging with this compound Derived Radiotracers

[¹¹C]this compound has been developed as a PET radiotracer for imaging microtubules. researchgate.netwakehealth.edufrontiersin.orgfrontiersin.org This offers a valuable tool for non-invasive assessment of microtubule density and dynamics in various physiological and pathological conditions, including neurodegenerative diseases and cancer. researchgate.netfrontiersin.orgnih.gov Future research aims to further advance the utility of this compound derived radiotracers. This includes optimizing radiosynthesis methods, improving tracer kinetics and brain penetrance, and validating its use in different disease models. researchgate.netwakehealth.edufrontiersin.orgfrontiersin.orgnih.gov Comparing the performance of [¹¹C]this compound with other microtubule-targeting radiotracers, such as [¹¹C]verubulin and [¹¹C]HD-800, which also target the colchicine site, is an important area of investigation. researchgate.netfrontiersin.orgfrontiersin.org

Overcoming Technical Challenges in PET Imaging Quantification for Microtubule Targets (e.g., Partial Volume Effects)

Quantitative PET imaging of microtubule targets using radiotracers like [¹¹C]this compound faces technical challenges, particularly the partial volume effect (PVE). tum.dearxiv.orgdiva-portal.orgnih.govbmva-archive.org.uk PVE occurs due to the limited spatial resolution of PET scanners, leading to signal spill-in and spill-out between adjacent tissues or regions with different radiotracer concentrations. arxiv.orgdiva-portal.orgnih.govbmva-archive.org.uk This can result in inaccurate quantification of radiotracer uptake, especially in small structures or regions with heterogeneous tracer distribution. diva-portal.orgnih.govbmva-archive.org.uk Overcoming PVE is crucial for accurate quantification of microtubule binding and reliable interpretation of PET imaging data. Future research should focus on developing and implementing advanced partial volume correction (PVC) techniques tailored for microtubule imaging with this compound derived radiotracers. arxiv.orgnih.govbmva-archive.org.uk This may involve incorporating anatomical information from high-resolution imaging modalities like MRI, developing novel image processing algorithms, or utilizing machine learning approaches for improved quantification. arxiv.orgnih.gov

Integration of Computational and Experimental Methodologies for this compound Research

Integrating computational and experimental methodologies can significantly accelerate the research and development of this compound. mdpi.comvanderbilt.eduacs.orgchemrxiv.orgfrontiersin.org Computational methods, such as molecular dynamics simulations, quantum mechanics calculations, and machine learning, can provide valuable insights into the compound's structure-activity relationships, binding interactions with tubulin, pharmacokinetic properties, and potential off-target effects. vanderbilt.eduacs.orgchemrxiv.orgfrontiersin.org These computational predictions can guide the design of new this compound analogs with improved properties and inform the design of more focused and efficient experimental studies. mdpi.comacs.orgchemrxiv.org Future research should leverage these integrated approaches to optimize this compound's therapeutic potential, predict and understand resistance mechanisms, and facilitate the development of novel radiotracers or ADC constructs.

Q & A

(Basic) What established protocols ensure reproducible synthesis and characterization of WX-132-18B?

Answer:

Reproducibility requires rigorous documentation of synthesis steps, including reagent purity, reaction conditions (temperature, pH, solvents), and purification methods. For characterization, provide spectroscopic data (NMR, HPLC, mass spectrometry) and purity assessments (≥95% by analytical chromatography). Known compounds should reference prior synthetic routes , while novel derivatives require full spectral validation and elemental analysis. Detailed protocols must be included in the main text or supplementary materials to enable replication .

(Basic) How should researchers structure literature reviews to identify critical gaps in this compound’s mechanism of action?

Answer:

Begin with systematic searches in databases like SciFinder and PubMed using keywords (e.g., "this compound pharmacokinetics," "target specificity"). Prioritize peer-reviewed studies and meta-analyses, noting inconsistencies in reported biological activities. Use citation chaining to trace seminal works and recent advances. Focus on unresolved questions, such as conflicting binding affinities or unexplained off-target effects, to frame hypotheses .

(Basic) What analytical techniques are recommended for initial physicochemical profiling of this compound?

Answer:

Standardize assays for solubility (shake-flask method), stability (pH/thermal stress testing), and lipophilicity (logP via HPLC). Pair these with structural elucidation tools (X-ray crystallography for solid-state analysis, FTIR for functional groups). Report deviations from established protocols (e.g., buffer composition in solubility tests) to contextualize variability .

(Advanced) How can researchers resolve contradictions in this compound’s reported dose-response relationships?

Answer:

First, compare methodologies: differences in cell lines, assay endpoints (IC₅₀ vs. EC₅₀), or exposure durations may explain discrepancies. Conduct sensitivity analyses to quantify uncertainty from instrumental error or biological variability. Apply multivariate regression to model confounding factors (e.g., serum protein binding). If conflicting datasets persist, perform independent validation under harmonized conditions .

(Advanced) What experimental designs optimize isolation of this compound’s effects in complex biological systems?

Answer:

Use a factorial design with orthogonal controls: (1) negative controls (vehicle-only), (2) positive controls (known agonists/antagonists), and (3) genetic knockouts (CRISPR/Cas9) to confirm target specificity. For in vivo studies, employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to differentiate direct effects from metabolite activity. Include blocking experiments with selective inhibitors to validate pathway engagement .

(Advanced) How can multi-omics approaches elucidate this compound’s polypharmacology?

Answer:

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map systemic responses. Use pathway enrichment analysis (e.g., KEGG, GO) to identify perturbed networks. Cross-reference with chemical proteomics data (thermal shift assays, affinity chromatography) to distinguish primary targets from secondary interactions. Validate findings with siRNA knockdowns or isoform-selective assays .

(Advanced) What strategies validate in vivo target engagement of this compound amid pharmacokinetic variability?

Answer:

Combine microdialysis for real-time tissue concentration monitoring with biomarker assays (e.g., phosphorylated target proteins). Use radiolabeled this compound in PET imaging to correlate distribution with efficacy. Adjust dosing regimens based on allometric scaling from preclinical models and perform population PK analysis to account for inter-individual variability .

(Basic) How to align this compound research with established theoretical frameworks in drug discovery?

Answer:

Anchor studies to mechanistic hypotheses (e.g., structure-activity relationships for kinase inhibition) or systems-level theories (network pharmacology). Cite foundational models (e.g., Lipinski’s Rule of Five for drug-likeness) and contrast findings with competing theories (e.g., non-linear PK vs. linear dose-response). Explicitly state how results extend or challenge current paradigms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.